molecular formula C17H17NO3S2 B3408156 N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)-2-(thiophen-2-yl)acetamide CAS No. 863008-26-8

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B3408156
CAS No.: 863008-26-8
M. Wt: 347.5 g/mol
InChI Key: GIRRJDKYLHMQNY-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-methylphenyl)-2-(thiophen-2-yl)acetamide is a structurally complex acetamide derivative characterized by:

  • A central acetamide backbone.
  • Two nitrogen-bound substituents: a 1,1-dioxo-2,3-dihydrothiophen-3-yl (sulfone-containing dihydrothiophene) group and a 4-methylphenyl (p-tolyl) group.
  • A thiophen-2-yl moiety at the α-carbon of the acetamide.

This compound integrates sulfur-containing heterocycles (thiophene and dihydrothiophene sulfone) and aromatic systems, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis likely involves coupling reactions between functionalized amines and acylating agents, analogous to methods reported for related acetamides .

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S2/c1-13-4-6-14(7-5-13)18(15-8-10-23(20,21)12-15)17(19)11-16-3-2-9-22-16/h2-10,15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRRJDKYLHMQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the acetamide group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Key Structural Analogues and Substituent Variations:

Compound Name R₁ (N-Substituent) R₂ (α-Carbon Substituent) Sulfur Heterocycles Present
Target Compound 1,1-dioxo-2,3-dihydrothiophen-3-yl + 4-methylphenyl Thiophen-2-yl Thiophene, dihydrothiophene sulfone
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 4-Chlorophenyl Pyridinylthio group Pyridine
N-(3-Acetyl-2-thienyl)-2-bromoacetamide 3-Acetylthiophen-2-yl Bromo Thiophene
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1,3-Thiazol-2-yl 3,4-Dichlorophenyl Thiazole

Notable Observations:

  • The target compound uniquely combines a sulfone-modified thiophene ring (enhancing polarity and metabolic stability) and a p-tolyl group (imparting lipophilicity).
  • N-(3-Acetyl-2-thienyl)acetamides share the thiophene motif but lack sulfone or dual N-substituents.

Spectroscopic Characterization

Techniques and Trends:

  • 1H/13C NMR : Thiophene protons in the target compound would resonate at δ 6.5–7.5 ppm, similar to N-(3-acetyl-2-thienyl)acetamides . The dihydrothiophene sulfone group may show distinct deshielding due to electron-withdrawing effects.
  • IR : Expected carbonyl (C=O) stretch at ~1680–1700 cm⁻¹, aligning with reported acetamides .
  • MS : Molecular ion peaks consistent with molecular weights of analogous compounds (e.g., [M+H]+ for thiophene derivatives ).

Crystallographic Data

Key Findings from Analogues:

  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
    • Twisted conformation between aryl and thiazole rings (61.8° dihedral angle).
    • N–H···N hydrogen bonds form R₂²(8) inversion dimers.
  • Implications for Target Compound : If crystallized, similar hydrogen-bonding motifs and packing arrangements (e.g., sulfone-mediated interactions) are probable. SHELXL would be critical for refinement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)-2-(thiophen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)-2-(thiophen-2-yl)acetamide

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